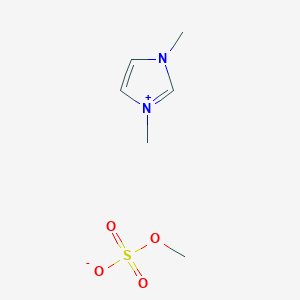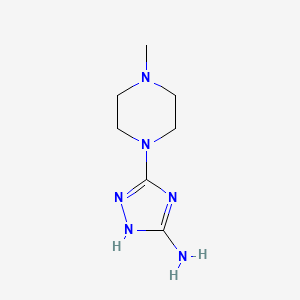
5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a related compound . It has a molecular weight of 192.26 and is stored at refrigerator temperatures . Another related compound is “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” which is considered hazardous .
Synthesis Analysis
A series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and evaluated for their in vitro antiproliferative activities .
Physical And Chemical Properties Analysis
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26 . Another related compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” is considered hazardous .
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Application
- Summary of Application : A new piperazine compound (LQFM182), which is structurally similar to “5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine”, was investigated for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
2. Antiproliferative Application
- Summary of Application : A series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and evaluated for their in vitro antiproliferative activities against the human leukemia cell line HL-60 .
- Methods of Application : The antiproliferative activity of these compounds was evaluated in vitro against the human leukemia cell line HL-60 .
- Results : Compounds 5 – 7 and 10 – 12 exhibited potent antiproliferative activities against this cell line .
3. Chemical Synthesis
- Summary of Application : “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : This compound is typically used as a reagent in chemical reactions .
- Results : The specific outcomes depend on the reaction in which this compound is used .
4. SIRT6 Inhibition
- Summary of Application : A compound structurally similar to “5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine”, known as “5-(4-methylpiperazin-1-yl)-2-nitroaniline”, has been found to inhibit SIRT6, a protein involved in DNA repair, metabolism, and aging .
- Methods of Application : The inhibitory activity of this compound was evaluated using the Fluor de Lys (FDL) assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) assays .
- Results : The compound showed an IC50 value of 4.93 μM against SIRT6 in the FDL assay. It displayed KD values of 9.76 μM and 10 μM in SPR and ITC assays, respectively .
5. Chemical Synthesis
- Summary of Application : “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : This compound is typically used as a reagent in chemical reactions .
- Results : The specific outcomes depend on the reaction in which this compound is used .
6. Diabetes Treatment
- Summary of Application : A compound structurally similar to “5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine”, known as “5-(4-methylpiperazin-1-yl)-2-nitroaniline”, has been found to significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .
- Methods of Application : The inhibitory activity of this compound was evaluated using the Fluor de Lys (FDL) assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) assays .
- Results : The compound showed an IC50 value of 4.93 μM against SIRT6 in the FDL assay. It displayed KD values of 9.76 μM and 10 μM in SPR and ITC assays, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMRAGLDFHRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533247 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine | |
CAS RN |
89292-91-1 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



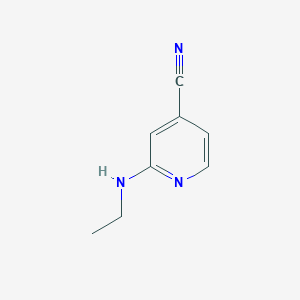
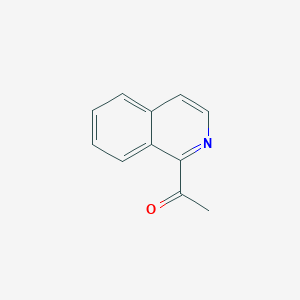
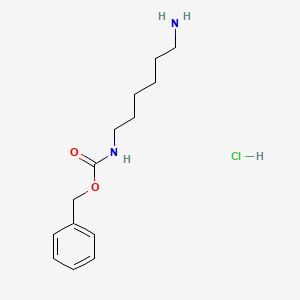
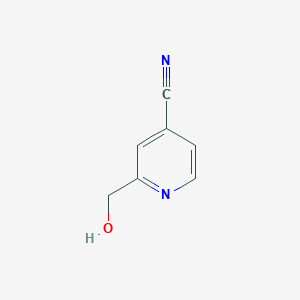
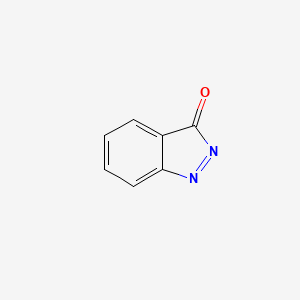
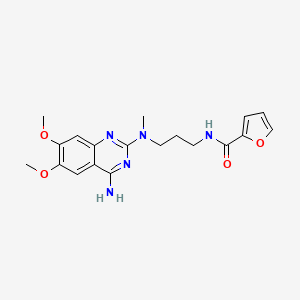
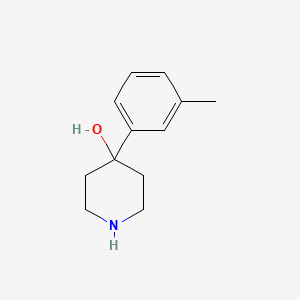
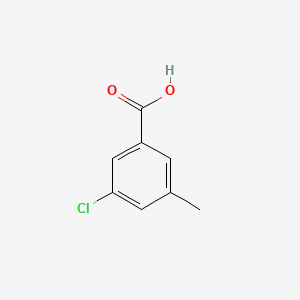
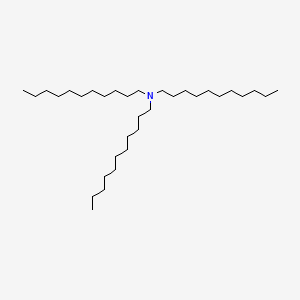
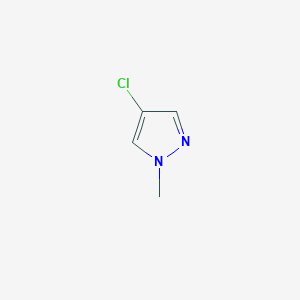
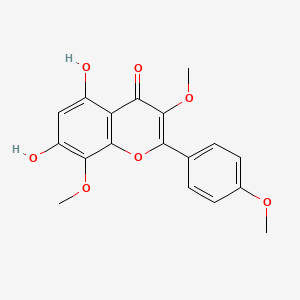
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
